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molecular formula C11H16N2O2S B8580649 N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-N'-methylurea CAS No. 62369-85-1

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-N'-methylurea

Cat. No. B8580649
M. Wt: 240.32 g/mol
InChI Key: UGKFSRVTQYXECN-UHFFFAOYSA-N
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Patent
US03998959

Procedure details

Crude 4,5,6,7-tetrahydro-7-methoxybenzo[b]thiophen-4-amine (2.3 g, 12.57 mm) is dissolved in ether (50 ml) and the stirred solution treated with a solution of methyl isocyanate (2.9 ml) in ether (10 ml), added over a period of 20 minutes. After stirring overnight the product is filtered off, washed twice with ether (50 ml total) and air dried to afford the title compound (2.25 g, 75% Y) m.p. 152° C-159° C. The analytical sample is recrystallized from acetone and has m.p. 164° C-166° C.
Name
4,5,6,7-tetrahydro-7-methoxybenzo[b]thiophen-4-amine
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH2:12])[CH2:5][CH2:4]1.[CH3:13][N:14]=[C:15]=[O:16]>CCOCC>[CH3:1][O:2][CH:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH:12][C:15](=[O:16])[NH:14][CH3:13])[CH2:5][CH2:4]1

Inputs

Step One
Name
4,5,6,7-tetrahydro-7-methoxybenzo[b]thiophen-4-amine
Quantity
2.3 g
Type
reactant
Smiles
COC1CCC(C2=C1SC=C2)N
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
CN=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over a period of 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed twice with ether (50 ml total) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1CCC(C2=C1SC=C2)NC(NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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